molecular formula C9H17NO B1489383 1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1785199-09-8

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol

Cat. No. B1489383
CAS RN: 1785199-09-8
M. Wt: 155.24 g/mol
InChI Key: YIBWMOBUKKHJBY-UHFFFAOYSA-N
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Description

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol, commonly known as Azetidinol, is a cyclic ether compound with a wide range of applications in the scientific research field. Azetidinol is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom, and has a molecular formula of C5H11NO. Azetidinol is widely used in the synthesis of various compounds, and its properties have been studied in depth in recent years. The chemical structure of Azetidinol is shown in Figure 1.

Scientific Research Applications

Synthesis and Antileishmanial Activity

Researchers have synthesized a series of compounds, including azetidin-2-ones, showing marked improvement in antiparasitic activity against Leishmania major. These findings indicate the potential of azetidin-2-ones in developing new antileishmanial drugs (Singh et al., 2012).

Antimicrobial Properties

Azetidin-2-ones have been evaluated for their antimicrobial properties, highlighting the efficient synthesis and potential of these compounds as novel antimicrobial agents. This underscores the versatility of azetidin-based compounds in addressing various bacterial infections (Ansari & Lal, 2009).

Catalytic Asymmetric Additions

The catalytic properties of azetidin-containing compounds have been explored, demonstrating their effectiveness in asymmetric addition reactions. This research provides insight into the utility of azetidin-based catalysts in synthetic organic chemistry, offering high enantioselectivity in the addition of organozinc reagents to aldehydes (Wang et al., 2008).

Antibacterial Agents

Azetidinylquinolones have been synthesized and evaluated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria. These findings suggest the potential of azetidinylquinolones as new antibacterial agents, contributing to the development of novel antibiotics (Frigola et al., 1994).

properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-2-5-9)8-10-6-3-7-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWMOBUKKHJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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